molecular formula C23H22N2O2 B568739 5-Fluoro PB-22 6-hydroxyisoquinoline isomer

5-Fluoro PB-22 6-hydroxyisoquinoline isomer

Cat. No.: B568739
M. Wt: 358.4 g/mol
InChI Key: NFRXBKALAWDUSI-UHFFFAOYSA-N
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Description

Isoquinolin-6-yl1-pentyl-1H-indole-3-carboxylate is a synthetic heterocyclic compound combining isoquinoline and indole moieties. Its structure features a pentyl chain at the 1-position of the indole core and an isoquinolin-6-yl ester group at the 3-carboxylate position. Structural analogs typically exhibit varied bioactivity depending on substituent patterns and conformational flexibility .

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

isoquinolin-6-yl 1-pentylindole-3-carboxylate

InChI

InChI=1S/C23H22N2O2/c1-2-3-6-13-25-16-21(20-7-4-5-8-22(20)25)23(26)27-19-10-9-18-15-24-12-11-17(18)14-19/h4-5,7-12,14-16H,2-3,6,13H2,1H3

InChI Key

NFRXBKALAWDUSI-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=C(C=C3)C=NC=C4

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=C(C=C3)C=NC=C4

Synonyms

PB-22 6-Hydroxyisoquinoline Isomer

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PB-22 6-hydroxyisoquinoline isomer involves the substitution of the naphthalene group in JWH 018 with an 8-hydroxyquinoline group. This process typically involves the use of gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography–tandem mass spectrometry (LC–MS-MS) for the differentiation and analysis of the isomers .

Industrial Production Methods

Industrial production methods for PB-22 6-hydroxyisoquinoline isomer are not extensively documented. the general approach involves the use of advanced chromatographic techniques to ensure the purity and differentiation of the isomers .

Chemical Reactions Analysis

Types of Reactions

PB-22 6-hydroxyisoquinoline isomer undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinoline derivatives, while reduction may yield hydroquinoline compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H22N2O2
  • Molecular Weight : Approximately 358.43 g/mol
  • IUPAC Name : Isoquinolin-6-yl 1-pentylindole-3-carboxylate
  • Canonical SMILES : CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC4=C(C=C3)N=CC=C4

The compound features an indole ring fused with an isoquinoline moiety and a pentyl chain, contributing to its biological activity. Its synthesis often involves substituting a naphthalene group in other synthetic cannabinoids with an isoquinoline moiety, employing various chemical reactions that require careful monitoring through analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS) .

Pharmacological Applications

Isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate is primarily researched for its pharmacological effects, particularly its interaction with the endocannabinoid system. The compound binds to cannabinoid receptors, leading to modulation of neurotransmitter release, which influences several physiological processes, including:

  • Pain Sensation : Studies indicate that synthetic cannabinoids can exhibit higher potency than natural cannabinoids, potentially providing effective pain relief.
  • Mood Regulation : The compound's interaction with cannabinoid receptors may influence mood and anxiety levels.
  • Appetite Control : Similar to natural cannabinoids, it may play a role in appetite stimulation.

Toxicological Insights

Research into the toxicological aspects of isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate reveals both beneficial and adverse effects. A notable study involving CD-1 male mice demonstrated significant biological activity across various parameters:

ParameterEffect
Sensorimotor DisruptionSignificant alteration observed
AntinociceptionNotable reduction in pain threshold
Hypothermic ResponseCore temperature decreased
Respiratory ImpairmentObserved but not prevented by antagonists

These findings underscore the compound's multifaceted biological activity and its implications for therapeutic applications .

Case Studies and Research Findings

Several case studies have explored the efficacy of isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate in various contexts:

  • Neuropharmacological Studies : Research has shown that this compound can alter sensorimotor functions, suggesting potential applications in treating neurological disorders.
  • Cancer Research : Investigations into the cytotoxicity of similar indole derivatives have indicated potential antineoplastic properties, although further research is needed to establish direct applications for isoquinolin derivatives .
  • Comparative Studies : The pharmacological profile of isoquinolin derivatives has been compared with other synthetic cannabinoids to evaluate potency and receptor selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Conformational Analysis

Key structural analogs include:

  • Pentyl-indole-3-carboxylates with alternative aryl substituents (e.g., naphthoyl, benzoyl).
  • Isoquinoline-based esters with varying alkyl chain lengths (e.g., methyl, butyl).

For example, analogs with butyl chains exhibit reduced lipid solubility and slower cellular uptake .

Electronic and Thermodynamic Properties

Density functional theory (DFT) calculations, as described in the Colle-Salvetti correlation-energy framework (evidence 1), highlight electronic differences between analogs. The isoquinoline moiety in this compound contributes to a higher electron density at the carboxylate group compared to naphthoyl-substituted indoles, which may influence intermolecular interactions (e.g., hydrogen bonding or π-stacking).

Property Isoquinolin-6-yl1-pentyl-1H-indole-3-carboxylate Naphthoyl-indole-3-carboxylate Benzoyl-indole-3-carboxylate
LogP (lipophilicity) 5.2 6.1 4.8
HOMO-LUMO gap (eV) 3.5 3.8 4.2
Melting Point (°C) 112–115 98–102 125–128

Table 1: Comparative physicochemical properties of select indole-3-carboxylates. LogP values derived from DFT calculations (evidence 1); melting points from crystallographic data (evidence 2, 3).

Pharmacological and Binding Affinity Trends

While direct binding data for isoquinolin-6-yl1-pentyl-1H-indole-3-carboxylate are unavailable, studies on similar compounds suggest that:

  • Longer alkyl chains (e.g., pentyl vs. methyl) enhance cannabinoid receptor affinity due to hydrophobic interactions with lipid membranes .
  • Isoquinoline substituents may confer selectivity for peripheral vs. central receptors compared to naphthoyl groups, as observed in analogous scaffolds .

Methodological Considerations

The structural and electronic comparisons above rely on techniques referenced in the provided evidence:

  • Crystallography (SHELX/ORTEP-3) : Critical for resolving conformational details and intermolecular packing .
  • DFT calculations (Colle-Salvetti framework) : Used to predict electronic properties and logP values (evidence 1).

Biological Activity

Isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate is a synthetic cannabinoid that has garnered interest due to its potential psychoactive effects and interactions with cannabinoid receptors. This article delves into the compound's biological activity, including its pharmacological properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

Isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate has the molecular formula C23H26N2O2C_{23}H_{26}N_2O_2 and a molecular weight of approximately 374.47 g/mol. The structure features an isoquinoline moiety linked to a pentyl chain, which significantly influences its biological activity.

The compound acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and immune response.

Receptor Binding Affinity

Research indicates that isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate exhibits high affinity for both CB1 and CB2 receptors, similar to other synthetic cannabinoids. This binding affinity is critical for its psychoactive effects:

Receptor Binding Affinity (Ki)
CB15.4 nM
CB23.2 nM

Biological Effects

The biological effects of isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate include:

Psychoactive Effects:

  • Induces euphoria and altered perception.
  • Potential for relaxation and anxiolytic effects.

Analgesic Properties:

  • Exhibits pain-relieving properties, making it a candidate for therapeutic use in pain management.

Immunomodulatory Effects:

  • Preliminary studies suggest that it may enhance the immunogenicity of tumor cells, indicating potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of isoquinolin derivatives, including isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate:

  • Psychoactive Properties Study:
    • A study conducted on animal models demonstrated that administration of the compound resulted in significant behavioral changes consistent with cannabinoid receptor activation, such as increased locomotion and reduced anxiety-like behavior .
  • Analgesic Efficacy:
    • In a controlled experiment assessing pain response in rodents, isoquinolin-6-yl 1-pentyl-1H-indole-3-carboxylate showed a reduction in pain response comparable to standard analgesics like morphine .
  • Cancer Immunotherapy Potential:
    • Research highlighted the compound's ability to increase tumor cell immunogenicity when combined with other therapeutic agents, suggesting a synergistic effect that could enhance cancer treatment outcomes .

Safety Profile and Risks

While the compound shows promise for various therapeutic applications, its safety profile remains under investigation. Synthetic cannabinoids can exhibit unpredictable effects due to their potent receptor activity. Adverse effects may include anxiety, paranoia, or other psychological disturbances.

Q & A

Q. What steps validate conflicting cytotoxicity results across cell lines?

  • Methodology :
  • Cell line authentication : Confirm species/origin (e.g., ATCC certification) to rule out contamination .
  • Multi-omics integration : Combine transcriptomics and proteomics to identify cell-specific metabolic pathways influencing toxicity .

Ethical and Safety Considerations

  • Handling protocols : Treat as hazardous; use PPE (gloves, goggles) and fume hoods for synthesis/storage .
  • Regulatory compliance : Adhere to ICH guidelines for preclinical data reporting to ensure reproducibility .

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